molecular formula C10H15NO B3276627 [(1-Aminobutan-2-yl)oxy]benzene CAS No. 6440-90-0

[(1-Aminobutan-2-yl)oxy]benzene

Cat. No.: B3276627
CAS No.: 6440-90-0
M. Wt: 165.23 g/mol
InChI Key: SYJYUOUNEDFGGO-UHFFFAOYSA-N
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Description

Contextualization within Medicinal Chemistry Scaffolds

The phenoxyethylamine framework is a key component in numerous compounds investigated for their potential therapeutic applications. google.comwikipedia.org Its structural versatility allows for modifications that can influence the compound's interaction with biological targets. This adaptability has made it a valuable scaffold in the development of new chemical entities. The phenoxyethylamine core is present in a range of compounds with diverse pharmacological profiles, highlighting its importance as a privileged structure in medicinal chemistry. wikipedia.orgwikipedia.org

Importance of the Aminobutane Moiety in Structure

The aminobutane portion of [(1-Aminobutan-2-yl)oxy]benzene is a critical determinant of its chemical properties and potential biological interactions. The primary amine group introduces basicity and a site for hydrogen bonding, which can be crucial for molecular recognition at biological targets. wikipedia.orgnih.gov The butyl chain's length and branching influence the compound's lipophilicity and steric profile, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties. The specific arrangement of the amino group on the butane (B89635) chain, as in the 1-amino-2-yl configuration, creates a chiral center, meaning the compound can exist as different stereoisomers. This chirality is often a key factor in the specificity of drug-receptor interactions.

Overview of Research Significance for the Compound Class

The broader class of phenoxyethylamine and aminobutane-containing compounds has been the subject of extensive research. Phenoxyethylamine derivatives have been investigated for their effects on the central nervous system, among other activities. google.com The aminobutane scaffold is found in various molecules with known biological effects. nih.gov The combination of these two moieties in a single molecule, as seen in this compound, presents a unique chemical entity for further scientific exploration. Research into such compounds contributes to a deeper understanding of structure-activity relationships and can pave the way for the design of new molecules with specific desired properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenoxybutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-9(8-11)12-10-6-4-3-5-7-10/h3-7,9H,2,8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJYUOUNEDFGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)OC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313291
Record name 1-Butanamine, 2-phenoxy-
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Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6440-90-0
Record name 1-Butanamine, 2-phenoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6440-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butanamine, 2-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Profile of 1 Aminobutan 2 Yl Oxy Benzene

A comprehensive understanding of a chemical compound begins with its fundamental identification and physicochemical properties. This section details the key chemical descriptors for [(1-Aminobutan-2-yl)oxy]benzene.

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name This compound
CAS Registry Number 6440-90-0 bldpharm.com
Molecular Formula C10H15NO bldpharm.com
Molecular Weight 165.23 g/mol bldpharm.com

| SMILES Code | CCC(OC1=CC=CC=C1)CN bldpharm.com |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For [(1-Aminobutan-2-yl)oxy]benzene, ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration (proton count).

Aromatic Protons: The protons on the benzene (B151609) ring are expected to appear in the downfield region, typically between δ 6.8 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. The substitution pattern will influence the exact chemical shifts and coupling patterns.

Methine Proton (CH-O): The proton on the carbon bearing the phenoxy group is significantly deshielded and would likely appear as a multiplet around δ 4.0-4.5 ppm.

Methylene Protons (CH₂-N and CH₂-C): The protons on the carbon adjacent to the amine (CH₂-N) and the ethyl group (CH₂-C) would have distinct chemical shifts. The CH₂-N protons would be expected around δ 2.8-3.2 ppm, while the CH₂-C protons would be further upfield.

Amine Protons (NH₂): The primary amine protons typically appear as a broad singlet, the chemical shift of which can vary widely (δ 1.0-3.5 ppm) depending on solvent, concentration, and temperature. These signals often disappear upon D₂O exchange. openstax.org

Methyl Protons (CH₃): The terminal methyl group protons would be the most upfield, likely appearing as a triplet around δ 0.9-1.2 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Aromatic Carbons: The carbons of the benzene ring would appear in the δ 115-160 ppm region. The carbon directly attached to the oxygen (C-O) would be the most downfield of this group.

Alkoxy Carbon (C-O): The carbon atom of the butanyl chain attached to the oxygen is expected in the δ 70-80 ppm range. nih.gov

Aliphatic Carbons: The remaining carbons of the butanyl chain would appear in the upfield region of the spectrum (δ 10-50 ppm). The carbon adjacent to the nitrogen (C-N) would be deshielded relative to the other aliphatic carbons. openstax.org

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can be a powerful tool for studying nitrogen-containing compounds like alkoxyamines. nih.govacs.orgacs.orgtue.nl The chemical shift of the nitrogen atom is sensitive to its local electronic environment, providing direct information about the amine functionality. nih.govacs.orgacs.orgtue.nl

Expected ¹H and ¹³C NMR Data for this compound

Assignment Expected ¹H NMR Chemical Shift (δ, ppm) Expected ¹³C NMR Chemical Shift (δ, ppm)
Aromatic CH6.8 - 7.5115 - 130
Aromatic C-O-155 - 160
CH-O4.0 - 4.570 - 80
CH₂-N2.8 - 3.240 - 50
CH₂-C1.4 - 1.820 - 30
NH₂1.0 - 3.5 (broad)-
CH₃0.9 - 1.210 - 15

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₅NO), the exact molecular weight is 165.1154 g/mol . High-resolution mass spectrometry (HRMS) can confirm this with high accuracy.

The fragmentation pattern in the mass spectrum provides structural information. Key fragmentation pathways for this molecule under electron impact (EI) ionization would likely include:

Alpha-Cleavage: The C-C bond adjacent to the nitrogen atom is prone to cleavage, a characteristic fragmentation for aliphatic amines. openstax.orglibretexts.org This would result in the formation of a resonance-stabilized cation.

Cleavage of the Ether Bond: The C-O ether linkage can also cleave, leading to fragments corresponding to the phenoxy radical (C₆H₅O•) or cation (C₆H₅O⁺) and the aminobutanyl fragment. Studies on related phenoxy-containing compounds have shown this to be a common fragmentation pathway. nih.gov

Loss of Small Molecules: Fragmentation may also involve the loss of small, stable neutral molecules.

Expected Key Fragments in the Mass Spectrum

m/z Possible Fragment Structure Fragmentation Pathway
165[C₁₀H₁₅NO]⁺•Molecular Ion (M⁺•)
136[C₈H₁₀NO]⁺Loss of ethyl radical (•C₂H₅)
94[C₆H₆O]⁺•Phenol (B47542) ion, from rearrangement and cleavage
77[C₆H₅]⁺Phenyl cation
72[C₄H₁₀N]⁺Alpha-cleavage product

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is an effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

N-H Stretching: As a primary amine, this compound will exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. openstax.orgwpmucdn.comspectroscopyonline.comorgchemboulder.com These bands are typically sharper and less intense than the O-H bands of alcohols. openstax.org

C-O Stretching: The C-O stretching vibration of the aryl ether linkage will produce a strong absorption band, likely around 1250 cm⁻¹. wpmucdn.comorgchemboulder.com

Aromatic C-H Stretching: These vibrations appear above 3000 cm⁻¹.

Aromatic C=C Bending: The benzene ring will show characteristic absorptions in the 1450-1600 cm⁻¹ region. wikipedia.org

N-H Bending: A bending vibration for the primary amine (scissoring) is expected around 1580-1650 cm⁻¹. orgchemboulder.com

Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Primary AmineN-H Stretch (asymmetric & symmetric)3300 - 3500 (two bands)
Primary AmineN-H Bend (scissoring)1580 - 1650
Aryl EtherC-O Stretch~1250
Aromatic RingC=C Stretch1450 - 1600
Aromatic RingC-H Stretch>3000
Alkyl GroupsC-H Stretch2850 - 2960

X-ray Crystallography for Solid-State Structure Determination

Should this compound or a suitable salt form a single crystal of sufficient quality, X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would confirm the connectivity of all atoms and reveal detailed information about:

Bond lengths and angles.

The conformation of the butanyl chain.

The orientation of the phenoxy group relative to the aminobutanyl moiety.

Intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate the crystal packing.

While no specific crystal structure for this compound appears to be publicly available, data from related structures, such as other chiral diaryl ethers, show that this technique is invaluable for confirming absolute stereochemistry and understanding steric effects. acs.org

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from reaction byproducts and for assessing its purity. Given the chiral nature of the molecule, chiral chromatography is particularly important for separating the enantiomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile tool for purity analysis.

Reversed-Phase HPLC: Using a nonpolar stationary phase (like C18) and a polar mobile phase, this method can effectively separate the target compound from impurities of different polarities. Purity can be verified by techniques like reversed-phase HPLC. mdpi.com

Chiral HPLC: To separate the (R) and (S) enantiomers, a chiral stationary phase (CSP) is required. yakhak.org Polysaccharide-based CSPs are commonly used for separating chiral amines. yakhak.orgnih.gov The choice of mobile phase, often a mixture of alkanes and alcohols with acidic or basic additives, is critical for achieving good resolution. nih.gov Derivatization with a chiral derivatizing agent can also be employed to form diastereomers that can be separated on a standard achiral column. libretexts.org

Gas Chromatography (GC): GC can also be used for purity analysis, provided the compound is sufficiently volatile and thermally stable. The use of a chiral capillary column would allow for the separation of the enantiomers.

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules. Such studies provide insights into electron distribution, molecular geometry, and chemical reactivity. However, specific DFT studies focused on [(1-Aminobutan-2-yl)oxy]benzene have not been identified in the available literature.

Electronic Structure Analysis

A comprehensive electronic structure analysis for this compound would typically involve the calculation of molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), electrostatic potential maps, and charge distribution. This analysis would reveal the regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding its interactions. Without specific studies, no data on the electronic properties of this compound can be presented.

Conformational Analysis and Energy Minima

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. For this compound, which possesses several rotatable bonds, a thorough conformational search would identify the various stable conformations (conformers) and their relative energies. This process helps in determining the most probable shapes the molecule adopts under different conditions. As no specific conformational analysis studies for this compound were found, a table of energy minima cannot be provided.

Reactivity Predictions and Active Centers

Quantum chemical calculations can predict the reactivity of a molecule by identifying its most reactive sites. Fukui functions and local softness indices are commonly used descriptors to pinpoint electrophilic and nucleophilic centers. This information is vital for predicting how the molecule will interact with other chemical species. In the absence of such computational studies for this compound, no specific predictions about its active centers can be detailed.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with biological targets. These methods are instrumental in fields like drug discovery and materials science.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor or enzyme. This method is crucial for understanding the mechanism of action of potential drug candidates. A docking study of this compound would require a specific biological target. As no such studies have been published, there is no data to present on its ligand-target interactions.

Molecular Dynamics Simulations for Conformational Space

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes of a molecule over time. An MD simulation of this compound would reveal its dynamic behavior, flexibility, and the accessible conformational space in a given environment (e.g., in solution). This information complements the static picture provided by conformational analysis. Due to the lack of specific MD simulation studies, no findings on the conformational dynamics of this compound can be reported.

Pharmacophore Modeling for Receptor Binding

Due to the lack of available research data, a pharmacophore model for this compound and its interaction with any biological receptor cannot be constructed. There are no published studies detailing the necessary computational analyses, such as:

Identification of Pharmacophoric Features: The specific hydrogen bond donors, acceptors, hydrophobic centers, aromatic rings, and charged groups crucial for receptor affinity have not been defined for this compound.

3D Arrangement and Constraints: The spatial relationships and distances between these hypothetical features are unknown.

Receptor-Based or Ligand-Based Model Generation: Without crystal structures of this compound bound to a target or a dataset of active analogs, neither a structure-based nor a ligand-based pharmacophore model can be developed.

Data for Model Validation: There are no experimental binding affinity data sets (e.g., IC₅₀ or Kᵢ values) for a series of related compounds against a specific target, which would be essential for validating any theoretical model.

Research Applications

Role as a Research Tool

Due to its specific chemical structure, [(1-Aminobutan-2-yl)oxy]benzene can serve as a valuable tool in various research settings. It can be used as a standard for developing analytical methods or as a starting point for structure-activity relationship (SAR) studies. By systematically modifying its structure and observing the effects on biological activity, researchers can gain insights into the requirements for interaction with a particular biological target. nih.gov

Potential as a Precursor Molecule

This compound can also function as a key intermediate or precursor in the synthesis of more complex molecules. The primary amine group provides a reactive handle for further chemical modifications, such as acylation or alkylation, allowing for the construction of a diverse library of derivatives. acs.org This makes it a valuable building block in synthetic organic chemistry for creating novel compounds with potentially interesting pharmacological properties. bldpharm.com

Direct Synthesis Approaches for this compound

Direct synthesis methods aim to construct the racemic form of the molecule without control over its stereochemistry. These routes are often more straightforward and utilize common reactions to assemble the target structure.

The formation of the aryl ether bond is a critical step in the synthesis of this compound. The most common and well-established method for this transformation is the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide or a related compound with a phenoxide ion. masterorganicchemistry.com

In the context of the target molecule, this strategy can be implemented in two primary ways:

Reacting sodium phenoxide with a substituted butane (B89635) derivative: A key intermediate, such as 2-bromobutanamine or a protected version, can be reacted with sodium phenoxide. However, the use of a secondary alkyl halide can lead to a mixture of substitution and elimination products. masterorganicchemistry.com A more effective approach involves using a precursor like 1-bromo-2-butanol (B1268025) or 1-phenoxy-2-butanol, which can be later converted to the amine.

Reacting a phenol (B47542) with an activated aminobutanol: An alternative is the Mitsunobu reaction, which allows for the coupling of phenols with alcohols under mild conditions. organic-chemistry.orgnih.gov This would involve reacting phenol with 1-aminobutan-2-ol, although the presence of the free amine might require a protection strategy to prevent side reactions.

A catalytic version of the Williamson ether synthesis, operating at high temperatures (above 300 °C), has also been developed for industrial-scale production of alkyl aryl ethers, using alcohols as weak alkylating agents. researchgate.net This method could potentially be adapted for the synthesis of the target compound.

Table 1: Comparison of Ether Linkage Formation Strategies

Method Reactants General Conditions Advantages Disadvantages Citation
Williamson Ether SynthesisSodium Phenoxide + Alkyl Halide/SulfonateBase (e.g., NaH) in an appropriate solventVersatile, well-establishedBest with primary halides; elimination with secondary/tertiary halides masterorganicchemistry.com
Mitsunobu ReactionPhenol + AlcoholTriphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD)Mild conditions, good for secondary alcoholsStoichiometric reagents, potential side reactions with certain functional groups organic-chemistry.orgnih.gov
Catalytic High-Temp SynthesisPhenol + AlcoholCatalyst (e.g., alkali metal benzoate) at >300 °CCatalytic, suitable for industrial scaleHigh temperatures and pressures required researchgate.net

Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds and is central to the synthesis of many pharmaceutical compounds. youtube.comnih.gov This process typically involves the reaction of a ketone or aldehyde with an amine or ammonia (B1221849) to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. youtube.com

For the synthesis of this compound, a logical precursor would be 1-phenoxybutan-2-one. This ketone can be subjected to reductive amination with ammonia. The reaction first forms a transient imine intermediate at the C2 position, which is then reduced to yield the primary amine. youtube.com A key advantage of this method is the ability to perform it as a "one-pot" procedure. youtube.com

Specialized reducing agents are often employed to achieve this transformation effectively. While strong reducing agents like lithium aluminum hydride could be used, they would also reduce the ketone directly. Milder, more selective reagents are preferred, with sodium cyanoborohydride (NaBH3CN) being a classic choice because it selectively reduces the protonated iminium ion intermediate over the initial ketone. youtube.comyoutube.com

Stereoselective Synthesis of Enantiopure this compound

Producing a single enantiomer of this compound requires stereochemical control during the synthesis. This is achieved by using chiral starting materials, employing asymmetric catalysts, or controlling the diastereoselectivity of key reactions.

One of the most direct ways to achieve an enantiopure product is to begin with a commercially available, enantiomerically pure starting material, a strategy known as chiral pool synthesis. For the target molecule, several chiral precursors can be envisioned.

A common approach involves starting with a chiral aminobutanol, such as (R)- or (S)-1-aminobutan-2-ol. The synthesis would then proceed by forming the ether linkage with phenol, likely via a Mitsunobu reaction or by converting the alcohol to a good leaving group (like a tosylate) followed by a Williamson-type substitution with phenoxide.

Alternatively, the synthesis can start from a chiral building block that contains the butanol framework. For instance, (R)- or (S)-1,2-epoxybutane can be opened by phenoxide to yield enantiopure 1-phenoxybutan-2-ol. The hydroxyl group is then converted into the amine, typically through a two-step process of mesylation or tosylation followed by substitution with an azide (B81097) salt (e.g., sodium azide) and subsequent reduction to the amine. The use of chiral N-tert-sulfinyl imines, derived from aldehydes, is another powerful strategy where the sulfinyl group directs the stereoselective addition of nucleophiles. mdpi.com

Asymmetric catalysis offers an elegant way to create the desired stereocenter from a prochiral substrate. In the context of synthesizing this compound, the key step would be the asymmetric reduction of an imine or ketone.

Starting with 1-phenoxybutan-2-one, this ketone can be converted to an N-substituted imine. The subsequent hydrogenation of this C=N double bond using a chiral catalyst can produce the amine with high enantiomeric excess. Chiral transition metal catalysts, often based on iridium, rhodium, or ruthenium with chiral phosphine (B1218219) ligands, are effective for this type of transformation. beilstein-journals.orgchemrxiv.org For example, iridium complexes with specific chiral ligands have been shown to be highly effective in the diastereo- and enantioselective hydrogenation of related substrates. chemrxiv.org

Organocatalysis provides a metal-free alternative. Chiral phosphoric acids, for instance, can catalyze the asymmetric reduction of imines, often using a Hantzsch ester as the hydride source. beilstein-journals.org

Table 2: Examples of Asymmetric Catalytic Approaches

Catalytic System Substrate Key Transformation Typical Outcome Citation
Iridium/Chiral Ligand1,2-Azaborines (Amine Precursors)Asymmetric HydrogenationHigh diastereo- and enantioselectivity chemrxiv.org
Chiral Phosphoric AcidIminesAsymmetric ReductionGood to excellent enantioselectivity beilstein-journals.org
Cp*Ir ComplexesKetonesAsymmetric Reductive AminationOptically active primary amines organic-chemistry.org

When a molecule contains more than one stereocenter, or when a chiral auxiliary is used, the control of diastereoselectivity becomes paramount. In the synthesis of enantiopure this compound, which has one stereocenter, the principles of diastereoselective reactions are applied when a chiral element is temporarily introduced into the molecule.

A prominent example is the use of chiral auxiliaries, such as N-tert-butanesulfinamide. mdpi.com 1-Phenoxybutan-2-one could be condensed with (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinylimine. The subsequent reduction of the C=N bond is highly diastereoselective, as the bulky tert-butylsulfinyl group effectively shields one face of the imine from the approach of the reducing agent (e.g., sodium borohydride). The configuration of the newly formed stereocenter is dictated by the stereochemistry of the sulfur atom in the auxiliary. mdpi.com After the reduction, the chiral auxiliary can be easily removed under mild acidic conditions to reveal the enantiopure primary amine. This method offers a reliable and predictable way to control the absolute stereochemistry of the amine. mdpi.com

Similarly, diastereoselective additions to imides using chiral magnesium catalysts have been shown to produce products with high diastereomeric and enantiomeric excess, which can then be converted to the desired amino compounds. nih.gov The stereochemical outcome in such reactions can often be controlled by choosing between kinetic or thermodynamic reaction conditions. nih.gov

Functionalization and Derivatization Strategies

The presence of multiple functional groups in this compound allows for a wide array of chemical transformations. The interplay between the electron-donating phenoxy group and the basic amino group governs the reactivity and selectivity of these reactions.

Aromatic Ring Functionalization (e.g., Halogenation, Alkylation)

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating alkoxy group. This directs incoming electrophiles primarily to the ortho and para positions.

Halogenation: The introduction of halogen atoms onto the aromatic ring can significantly alter the electronic properties and provide a handle for further cross-coupling reactions. While specific studies on the halogenation of this compound are not prevalent in the literature, general principles of aromatic halogenation can be applied. For instance, treatment with N-halosuccinimides (NCS, NBS, NIS) in a suitable solvent can achieve mono- or di-halogenation, with the regioselectivity being highly dependent on the reaction conditions. The use of fluorinated alcohols as solvents has been shown to promote high regioselectivity in the halogenation of various arenes.

Alkylation: Friedel-Crafts alkylation and related reactions can introduce alkyl groups onto the aromatic ring. However, the presence of the amino group can complicate these reactions due to its potential to coordinate with the Lewis acid catalyst. Protection of the amino group may be necessary to achieve successful alkylation of the aromatic ring. Catalyst-controlled regioselective C-H alkylation has emerged as a powerful tool, with the potential for meta-C-H bond alkylation of aromatics bearing nitrogen-containing directing groups.

A summary of representative aromatic functionalization reactions on analogous phenoxyamine structures is presented in the table below.

ReactionReagents and ConditionsProduct(s)Regioselectivity
BrominationN-Bromosuccinimide (NBS), Acetonitrilep-Bromo-phenoxyalkanamineHigh para-selectivity
ChlorinationN-Chlorosuccinimide (NCS), Dichloromethaneo/p-Chloro-phenoxyalkanamineMixture of ortho and para isomers
Friedel-Crafts AcylationAcetyl chloride, AlCl3 (with N-protection)p-Acetyl-phenoxyalkanamineHigh para-selectivity

Regioselective and Chemoselective Transformations

Achieving selectivity in the functionalization of a multifunctional molecule like this compound is a paramount challenge in synthetic organic chemistry.

Regioselectivity in aromatic substitution is primarily dictated by the directing effect of the alkoxy group. The steric bulk of the aminobutoxy side chain may also influence the ortho versus para selectivity, potentially favoring substitution at the less hindered para position. In reactions involving the side chain, the relative reactivity of the primary amine versus potential C-H activation sites on the butyl chain would determine the regiochemical outcome.

Chemoselectivity is crucial when multiple reactive functional groups are present. For instance, in acylation reactions, the nucleophilic amino group is significantly more reactive than the aromatic ring, allowing for selective N-acylation without affecting the benzene ring under appropriate conditions. Similarly, the choice of reagents and reaction conditions can allow for selective modification of the aromatic ring without altering the amino group, for example, by performing electrophilic substitutions under acidic conditions where the amino group is protonated and thus deactivated. The selective oxidation of alcohols in the presence of amines has been demonstrated using oxoammonium salts under acidic conditions, a strategy that could be adapted for related transformations.

The development of catalytic systems that can distinguish between different C-H bonds or functional groups is an active area of research and holds great promise for the selective functionalization of complex molecules like this compound.

Biological Pathways and Mechanistic Studies in Vitro and Pre Clinical Animal Models

Enzyme Modulation Studies

There is no published research available that investigates the effects of [(1-Aminobutan-2-yl)oxy]benzene on enzyme activity.

Monoamine Oxidase (MAO) Inhibition Mechanisms

No studies have been identified that examine the potential for this compound to inhibit monoamine oxidase (MAO) enzymes, including any potential selectivity for the MAO-B isoform.

Other Enzyme Target Investigations

Scientific literature lacks any reports on the investigation of this compound as a modulator of other enzyme targets.

Receptor Binding Profiling

There is a lack of available data on the receptor binding profile of this compound.

Adrenergic Receptor Interactions

No research has been found that characterizes the interaction of this compound with adrenergic receptors, including any potential antagonistic activity at the α1D adrenoceptor.

Sigma-1 Receptor (σ1R) Binding Affinity and Activity

There are no available studies that report on the binding affinity or activity of this compound at the Sigma-1 Receptor (σ1R).

Data Tables

Due to the absence of specific experimental data for this compound, no data tables can be generated.

No Scientific Data Found for this compound

Despite a comprehensive search of available scientific literature, no studies detailing the biological pathways or mechanistic actions of the chemical compound this compound were identified. Consequently, the requested article on its neuroprotective, anti-inflammatory, antibacterial, and antifungal properties cannot be generated.

The inquiry for information on the cellular and subcellular mechanistic investigations of this compound, including its potential neuroprotective effects in oxidative stress models, its modulation of anti-inflammatory pathways, and its antibacterial and antifungal mechanisms, yielded no relevant research findings.

This absence of data indicates that the compound has likely not been a subject of published scientific investigation, or such research is not available in the public domain. Therefore, details regarding its biological activity and potential therapeutic effects remain unknown.

Without primary research data, it is impossible to provide a scientifically accurate and informative article as requested. The creation of data tables and a detailed discussion of its mechanisms of action would be purely speculative and would not meet the required standards of scientific accuracy.

Pre Clinical Biotransformation and Stability Studies

In Vitro Metabolic Stability Assessment

In vitro metabolic stability assays are fundamental in early drug development to predict the in vivo hepatic clearance of a compound. bioivt.comnuvisan.com These studies typically involve incubating the compound with liver fractions, such as microsomes, to determine its susceptibility to enzymatic degradation. bioivt.comnuvisan.com

The stability of a compound in the presence of liver microsomes is a key indicator of its susceptibility to Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. bioivt.com While specific experimental data for [(1-Aminobutan-2-yl)oxy]benzene is not publicly available, a standard microsomal stability assay would involve incubating the compound with liver microsomes from various species (e.g., rat, mouse, dog, human) and quantifying the parent compound's disappearance over time. bioduro.com The results are typically expressed as the half-life (t½) and intrinsic clearance (Clint). nuvisan.com

Table 1: Representative Microsomal Stability Data Format

SpeciesMicrosomal Protein (mg/mL)Incubation Time (min)Half-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Rat0.50, 5, 15, 30, 60Data not availableData not available
Mouse0.50, 5, 15, 30, 60Data not availableData not available
Dog0.50, 5, 15, 30, 60Data not availableData not available
Human0.50, 5, 15, 30, 60Data not availableData not available
Note: This table illustrates the typical format for reporting microsomal stability data. Specific values for this compound are not available in the public domain.

The structural characteristics of this compound, featuring an primary amine and an ether linkage to a benzene (B151609) ring, suggest potential sites for metabolic activity. The rate of metabolism would provide an initial estimate of its hepatic clearance and potential for oral bioavailability.

The biotransformation of this compound is expected to proceed through several enzymatic pathways, primarily involving Phase I and Phase II reactions.

Phase I Reactions: Phase I reactions introduce or expose functional groups, typically increasing the compound's polarity. wikipedia.org For this compound, likely Phase I pathways include:

Oxidative Deamination: The primary amine group is susceptible to oxidation by monoamine oxidases (MAOs) or cytochrome P450 (CYP) enzymes, which could lead to the formation of an aldehyde intermediate.

Hydroxylation: The benzene ring can undergo aromatic hydroxylation, catalyzed by CYP enzymes, to form phenolic metabolites. The butyl chain is also a potential site for aliphatic hydroxylation.

O-dealkylation: Cleavage of the ether bond is another possible metabolic route, which would yield phenol (B47542) and 1-aminobutan-2-ol.

Phase II Reactions: Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, facilitating excretion. wikipedia.org Potential Phase II pathways for this compound and its metabolites include:

Glucuronidation: The hydroxyl groups introduced during Phase I hydroxylation can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). nih.gov

Sulfation: Phenolic metabolites can also undergo sulfation by sulfotransferases (SULTs).

N-acetylation: The primary amine group could be a substrate for N-acetyltransferases (NATs), leading to an acetylated metabolite. wikipedia.org

Chemical Stability in Model Biological Matrices

The chemical stability of a compound under various physiological conditions is crucial for its viability as a therapeutic agent. These studies assess its degradation in the absence of metabolic enzymes.

The stability of this compound across a range of pH and temperature conditions would be evaluated in buffered solutions that mimic physiological and storage conditions. The primary amine group imparts basic properties, while the phenoxy group is weakly acidic. wikipedia.orgwikipedia.org The ether linkage is generally stable to hydrolysis under neutral and basic conditions but can be susceptible to cleavage under strongly acidic conditions, especially at elevated temperatures.

Table 2: Representative pH and Temperature Stability Data Format

pHTemperature (°C)Incubation Time (hr)% Remaining Parent Compound
2.0370, 1, 2, 4, 8, 24Data not available
7.4370, 1, 2, 4, 8, 24Data not available
9.0370, 1, 2, 4, 8, 24Data not available
7.440, 24, 48, 72Data not available
7.4250, 24, 48, 72Data not available
Note: This table illustrates a typical format for pH and temperature stability studies. Specific data for this compound is not publicly available.

It is anticipated that the compound would exhibit good stability at physiological pH (7.4) and under typical storage conditions.

The susceptibility of a compound to non-enzymatic oxidation and reduction is an important stability parameter. The aminophenoxy moiety of this compound presents a potential site for oxidation. Aromatic amines and phenols can be susceptible to oxidation, which can sometimes lead to the formation of reactive species. nih.gov However, the ether linkage is generally stable to mild oxidizing and reducing agents.

Studies to assess oxidative stability might involve incubation with reactive oxygen species (e.g., hydrogen peroxide) or in auto-oxidation assays. Reductive stability could be assessed in the presence of reducing agents. Given the functional groups present, this compound is expected to be more susceptible to oxidation than reduction under physiological conditions.

Future Research Directions and Potential Applications in Chemical Biology

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of [(1-Aminobutan-2-yl)oxy]benzene and its derivatives is foundational to its exploration. Current synthetic strategies often involve nucleophilic substitution reactions. For instance, a common approach involves the reaction of a phenol (B47542) with an appropriate aminobutan-2-yl precursor under basic conditions.

Future research will likely focus on optimizing these syntheses for greater efficiency and sustainability. Key areas for development include:

One-Pot Procedures: The development of "one-pot" reactions, where multiple synthetic steps are carried out in the same reaction vessel, can significantly improve efficiency and reduce waste. nih.gov

Catalytic Systems: Exploring novel catalysts could lead to milder reaction conditions, higher yields, and improved selectivity, reducing the environmental impact.

SNAr Approaches: A direct SNAr (Nucleophilic Aromatic Substitution) approach, potentially using a phenoxide nucleophile, could offer a more direct route to the target compound. beilstein-journals.org

Green Chemistry: The integration of green chemistry principles, such as using environmentally benign solvents and reagents, will be crucial for developing sustainable synthetic methods.

Synthesis StrategyPotential AdvantageRelevant Precursor/Reaction Type
Nucleophilic SubstitutionDirect formation of the ether linkageReaction of a phenol with an aminobutan-2-yl precursor
SNAr ReactionDirect attachment to the aromatic ringUse of an activated benzene (B151609) ring and a nucleophile beilstein-journals.org
One-Pot SynthesisIncreased efficiency, reduced wasteStepwise condensations in a single vessel nih.govbeilstein-journals.org

Exploration of Structure-Activity Relationships for New Biological Targets

The core structure of this compound is a promising starting point for discovering molecules with novel biological activities. Structure-activity relationship (SAR) studies are essential to understand how chemical modifications affect biological function and to optimize compounds for specific targets. nih.govnih.gov

Future SAR explorations should systematically modify the this compound scaffold. Research indicates that for related benzene-containing compounds, key features like a lipophilic group and an acid function, along with their spatial relationship, are critical for high binding affinity to biological targets such as G-protein coupled receptors. nih.gov For example, studies on leukotriene B4 antagonists have shown that modifications to a benzene-containing core can dramatically alter binding affinity, with IC₅₀ values varying significantly based on the nature and position of substituents. nih.gov

Systematic modifications could include:

Benzene Ring Substitution: Introducing various functional groups at different positions on the benzene ring to probe interactions with target proteins.

Aminobutyl Chain Modification: Altering the length, branching, or substitution of the aminobutyl side chain to fine-tune binding. The amino group itself is a key site for potential interactions, including hydrogen bonding and electrostatic interactions.

A hypothetical SAR study could yield data similar to the table below, illustrating how different substitutions might influence inhibitory concentration (IC₅₀) against a target protein.

CompoundSubstitution on Benzene RingIC₅₀ (nM)
Lead CompoundNone500
Derivative A4-Fluoro150
Derivative B4-Methoxy300
Derivative C2-Carboxy75

This systematic approach can lead to the identification of derivatives with enhanced potency and selectivity for new biological targets. nih.gov

Integration of Advanced Computational Methods in Compound Design

Computational chemistry offers powerful tools to accelerate the design and optimization of new compounds, reducing the time and cost associated with laboratory synthesis and testing. doaj.org For derivatives of this compound, computational methods can provide deep insights into their potential biological activity.

Future research should integrate the following computational approaches:

Molecular Docking: This technique can predict how derivatives of this compound bind to the three-dimensional structures of potential protein targets. doaj.org It helps in visualizing binding modes and identifying key interactions.

Pharmacokinetic Predictions (ADMET): In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with better drug-like characteristics. doaj.org

Quantum Mechanical Calculations: These methods can be used to study the electronic properties and stability of the compounds, providing a deeper understanding of their reactivity and interaction potential. doaj.org

By using these methods, researchers can design and screen virtual libraries of this compound analogs, prioritizing the most promising candidates for synthesis and biological evaluation.

Application in Chemical Probe Development for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. The this compound scaffold can serve as a foundation for developing such probes. Its structure allows for interaction with biological targets like enzymes or receptors, making it a candidate for investigating their functions.

Future development in this area could involve:

Affinity-Based Probes: Modifying the structure to incorporate a reactive group that can covalently label a target protein, allowing for its identification and characterization.

Fluorescent Probes: Attaching a fluorescent dye to the this compound scaffold would enable researchers to visualize the localization and dynamics of the target molecule within cells.

Ligand Development: Derivatives can be developed as specific ligands for use in biochemical assays to screen for other molecules that interact with the same target.

The development of such probes would provide invaluable tools for studying the roles of novel biological targets in health and disease.

Investigation of Stereoisomer-Specific Biological Interactions

The this compound molecule is chiral due to the stereocenter at the second position of the butan-2-yl group. This means it exists as two non-superimposable mirror images, or enantiomers: (R)-[(1-Aminobutan-2-yl)oxy]benzene and (S)-[(1-Aminobutan-2-yl)oxy]benzene.

It is well-established in pharmacology that different stereoisomers of a chiral drug can have vastly different biological activities. For a related chiral compound, 2-{[(2S)-4-aminobutan-2-yl]oxy}oxane, the specific stereochemistry (S-configuration) is noted as being distinct from its enantiomer, which may exhibit different properties.

Therefore, a critical direction for future research is the investigation of the stereoisomer-specific interactions of this compound. This requires:

Enantioselective Synthesis: Developing synthetic routes that can produce each enantiomer in high purity. beilstein-journals.org

Biological Evaluation: Separately testing the (R) and (S) enantiomers in biological assays to determine if they differ in their potency, selectivity, or mechanism of action.

Understanding the stereoisomer-specific interactions is crucial for developing selective and effective therapeutic agents or chemical probes, as one enantiomer may be responsible for the desired activity while the other could be inactive or even contribute to off-target effects.

Q & A

Basic Research Question

  • X-ray Crystallography : Refinement via SHELXL is critical for resolving bond-length discrepancies. For example, the C-O bond in the ether linkage may vary between 1.36–1.42 Å; constraints in SHELXL can enforce geometric consistency during refinement .
  • NMR Analysis : 1H^{1}\text{H} and 13C^{13}\text{C} NMR should confirm the absence of rotational isomers. For instance, the methine proton adjacent to the amine group should appear as a triplet (δ ~3.5 ppm) due to coupling with NH2_2 .
  • IR Spectroscopy : A sharp peak at ~3300 cm1^{-1} (N-H stretch) and ~1250 cm1^{-1} (C-O-C stretch) validate the structure .

What experimental strategies are recommended to assess the biological activity of this compound, given its structural similarity to neuroactive compounds?

Advanced Research Question

  • Receptor Binding Assays : Use radioligand displacement studies (e.g., 3H^3\text{H}-GABA for GABAA_A receptors) to evaluate affinity, given the compound’s aminoalkyloxy motif, which resembles GABAergic modulators .
  • In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) can predict binding modes to neurotransmitter receptors, focusing on hydrogen bonding between the amine group and conserved residues (e.g., α1-subunit of GABAA_A) .
  • Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation, using LC-MS to track parent compound depletion .

How should researchers address contradictions in spectroscopic data for this compound derivatives?

Advanced Research Question

  • Dynamic NMR Phenomena : Line broadening in 1H^{1}\text{H} NMR may indicate hindered rotation of the aminobutyl chain. Variable-temperature NMR (e.g., 25°C to −40°C) can freeze conformers and resolve splitting .
  • Crystallographic vs. Solution Data : Discrepancies in bond angles (e.g., C-O-C in crystal vs. solution) arise from packing effects. Compare DFT-optimized gas-phase structures with experimental data to isolate environmental influences .
  • Mass Spectrometry Artifacts : Adduct formation (e.g., [M+Na]+^+) in HRMS can lead to misassignment. Use soft ionization (ESI) and compare with theoretical isotopic patterns .

What methodologies are effective for analyzing the regioselectivity of electrophilic substitution reactions on this compound?

Basic Research Question

  • Directing Group Analysis : The electron-donating aminoalkyloxy group directs electrophiles (e.g., nitronium ion) to the para position. Competitive experiments with meta-directing substituents (e.g., nitro groups) can validate this .
  • Computational Modeling : Hückel’s MO theory or DFT calculations (e.g., Gaussian) predict charge distribution on the aromatic ring, identifying reactive sites. For example, higher electron density at the para position correlates with nitration yields .
  • Isotopic Labeling : Use 15N^{15}\text{N}-labeled amine groups to track electronic effects via 15N^{15}\text{N}-1H^{1}\text{H} HMBC NMR .

How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

Advanced Research Question

  • Standardized Protocols : Document reaction parameters (e.g., exact stoichiometry, degassing steps) to minimize variability. For example, trace oxygen can oxidize the amine group, altering yields .
  • Cross-Validation : Share crude reaction mixtures between labs for parallel analysis via HPLC-UV/HRMS to identify critical impurities (e.g., dimerized byproducts) .
  • Machine Learning : Train models on reaction datasets (e.g., temperature, solvent, catalyst) to predict optimal conditions for scale-up .

What are the best practices for resolving ambiguities in the patent and academic literature regarding this compound derivatives?

Basic Research Question

  • Semantic Search Tools : Use platforms like SciFinder with filters for “experimental procedures” and “spectral data” to exclude non-reproducible patent claims .
  • Critical Appraisal : Cross-reference synthetic yields and spectral data across sources. For example, a reported 85% yield without HRMS validation may indicate incomplete purification .
  • Chemical Databases : Prioritize entries with CAS registry numbers and peer-reviewed citations (e.g., PubChem) over vendor-generated data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.